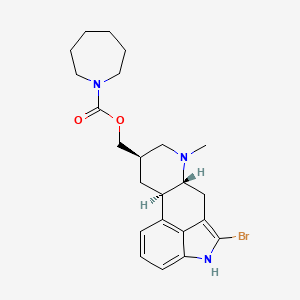

Brazergoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60019-20-7 |

|---|---|

Molecular Formula |

C23H30BrN3O2 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

[(6aR,9R,10aR)-5-bromo-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl azepane-1-carboxylate |

InChI |

InChI=1S/C23H30BrN3O2/c1-26-13-15(14-29-23(28)27-9-4-2-3-5-10-27)11-17-16-7-6-8-19-21(16)18(12-20(17)26)22(24)25-19/h6-8,15,17,20,25H,2-5,9-14H2,1H3/t15-,17-,20-/m1/s1 |

InChI Key |

MMPCMJGFURZYOY-WRWLIDTKSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5 |

Canonical SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathway of Brazergoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline, a notable ergoline derivative, has garnered interest within the scientific community for its potential pharmacological applications. As a dopamine agonist, its unique structure, characterized by a bromine substituent at the 2-position of the ergoline core and a specific amide moiety at the 8-position, dictates its interaction with biological targets. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, compiled from analogous chemical literature. The synthesis is presented as a multi-step process, commencing with the construction of the core ergoline scaffold, followed by functional group manipulations to introduce the requisite substituents. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic route to aid researchers in the replication and further development of ergoline-based compounds.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a convergent strategy, beginning with the preparation of the key intermediate, 6-methylergoline-8-carboxylic acid. This intermediate then undergoes amidation, followed by a regioselective bromination to yield the final product.

A visual representation of the proposed synthetic workflow is provided below:

A Technical Guide to Dopamine D2 Receptor Affinity of Ergot Derivatives: The Case of Brazergoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the methodologies used to determine the binding affinity of compounds for the dopamine D2 receptor, with a focus on ergot-derived molecules like Brazergoline. While specific quantitative binding data for this compound is not prevalent in publicly accessible literature, this document details the standardized experimental protocols used for such determinations, presents comparative affinity data for structurally related and clinically significant ergoline dopamine agonists, and illustrates the critical cellular pathways involved.

Section 1: Quantitative Receptor Affinity Data

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Ergoline Dopamine Agonists at Human Dopamine Receptors

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Cabergoline | - | 0.61 | 1.27 | [1] |

| Lisuride | 56.7 | 0.95 | 1.08 | [1] |

| Pergolide | 447 | - | 0.86 | [1] |

| Bromocriptine | >10,000 | 5.0 | 27 | [2] |

Note: Data is compiled from studies on human brain tissue, specifically the striatum. The affinity of pramipexole and ropinirole for D2 receptors was found to be significantly weaker, with Ki values of 79.5 µM and 98.7 µM, respectively, in one study using [3H]spiperone.[1]

Section 2: Experimental Protocols for Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor due to their sensitivity and robustness. A competitive binding assay is most commonly used to determine the Ki value of an unlabeled compound like this compound.

Receptor Preparation (Membrane Homogenate)

-

Tissue/Cell Source : The source for dopamine D2 receptors is typically a brain region with high D2 expression, such as the striatum, from animal models (e.g., rat) or post-mortem human tissue. Alternatively, cultured cell lines recombinantly expressing the human D2 receptor (e.g., CHO, HEK293 cells) are used.

-

Homogenization : The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) often containing protease inhibitors to prevent receptor degradation.

-

Centrifugation : The homogenate undergoes centrifugation at low speed to remove large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes which contain the receptors.

-

Washing & Storage : The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances. It is then centrifuged again, and the final pellet is resuspended in a buffer with a cryoprotectant (like 10% sucrose), aliquoted, and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.

Competitive Radioligand Binding Assay (Filtration Method)

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride) that is known to bind to the D2 receptor with high affinity.

-

Incubation : In a multi-well plate, the following are combined in a final assay buffer:

-

The receptor membrane preparation (a specific amount, e.g., 50-120 µg of protein).

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test compound (e.g., ten concentrations over a five-log unit range).

-

-

Equilibrium : The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.

-

Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand (which is trapped on the filter) from the free, unbound radioligand (which passes through). The filters are then washed multiple times with ice-cold buffer to minimize non-specific binding.

-

Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then counted using a scintillation counter (e.g., a MicroBeta counter).

Data Analysis

-

IC50 Determination : The raw data (counts per minute) is plotted against the log concentration of the test compound. This generates a sigmoidal competition curve. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (a measure of its own affinity, determined separately via saturation binding assays).

-

-

Section 3: Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to inhibitory downstream effects.

Caption: Downstream signaling cascade of the Dopamine D2 Receptor.

References

- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Cabergoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Cabergoline, an ergoline derivative and potent dopamine D2 receptor agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a thorough review of available scientific literature.

Introduction

Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[1][2] It is primarily used in the treatment of hyperprolactinemic disorders, either idiopathic or due to pituitary adenomas.[3][4] Understanding the pharmacokinetic profile of Cabergoline is crucial for optimizing its therapeutic use and ensuring patient safety. This guide details the absorption, distribution, metabolism, and excretion (ADME) of Cabergoline, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of Cabergoline are characterized by rapid oral absorption, extensive metabolism, and a long elimination half-life.[1]

Absorption

Following oral administration, Cabergoline is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours. The absorption of Cabergoline does not appear to be significantly affected by food. While a significant first-pass effect is observed, the absolute bioavailability of oral Cabergoline in humans has not been determined.

Table 1: Absorption Pharmacokinetic Parameters of Cabergoline in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | |

| Peak Plasma Concentration (Cmax) | 30 - 70 pg/mL (after 0.5 - 1.5 mg single dose) | |

| Effect of Food | No significant effect on absorption | |

| Absolute Bioavailability | Unknown |

Distribution

Cabergoline is moderately bound to human plasma proteins, at approximately 40% to 42%, in a concentration-independent manner. This moderate protein binding suggests that displacement by other highly protein-bound drugs is unlikely to be a significant cause of drug-drug interactions. Animal studies have shown extensive tissue distribution, with radioactivity in the pituitary gland exceeding that in plasma by over 100-fold.

Table 2: Distribution Pharmacokinetic Parameters of Cabergoline

| Parameter | Value | Reference |

| Plasma Protein Binding | 40% - 42% | |

| Volume of Distribution (Vd) | Not Available |

Metabolism

Cabergoline undergoes extensive hepatic metabolism, primarily through the hydrolysis of the acylurea bond of the urea moiety. The cytochrome P450 (CYP450) enzyme system plays a minimal role in the metabolism of Cabergoline. The major metabolite identified in urine is 6-allyl-8β-carboxy-ergoline, which accounts for 4-6% of the administered dose. This and other identified metabolites are considered inactive or significantly less active than the parent drug.

Table 3: Metabolism of Cabergoline

| Parameter | Description | Reference |

| Primary Route | Extensive hepatic metabolism | |

| Major Pathway | Hydrolysis of the acylurea bond | |

| CYP450 Involvement | Minimal | |

| Major Metabolite | 6-allyl-8β-carboxy-ergoline | |

| Metabolite Activity | Inactive or significantly less active |

Excretion

Cabergoline and its metabolites are eliminated in both urine and feces. Following a single oral dose of radiolabeled Cabergoline, approximately 22% of the dose is recovered in the urine and 60% in the feces over 20 days. Less than 4% of the administered dose is excreted as unchanged drug in the urine. The elimination half-life of Cabergoline is long, ranging from 63 to 109 hours in healthy subjects. Nonrenal and renal clearances for cabergoline are approximately 3.2 L/min and 0.08 L/min, respectively.

Table 4: Excretion Pharmacokinetic Parameters of Cabergoline

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 63 - 109 hours | |

| Urinary Excretion (% of dose) | ~22% (as drug and metabolites) | |

| Fecal Excretion (% of dose) | ~60% (as drug and metabolites) | |

| Unchanged Drug in Urine | < 4% | |

| Nonrenal Clearance | ~3.2 L/min | |

| Renal Clearance | ~0.08 L/min |

Experimental Protocols

Bioequivalence Study of Oral Cabergoline

The following is a representative protocol for a bioequivalence study of a test formulation of Cabergoline versus a reference product.

Study Design: An open-label, randomized, two-period, two-sequence, crossover study under fasting conditions.

Subjects: Healthy adult male and/or female volunteers.

Procedure:

-

Inclusion/Exclusion Criteria: Subjects are screened for eligibility based on medical history, physical examination, and laboratory tests.

-

Dosing: In each study period, subjects receive a single oral dose of either the test or reference Cabergoline formulation (e.g., 0.5 mg tablet) with water after an overnight fast. A washout period of at least 4 weeks separates the two dosing periods.

-

Blood Sampling: Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.33, 1.67, 2, 2.33, 2.67, 3, 3.33, 3.67, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -86°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Cabergoline are determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Bioanalytical Method: LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

Sample Preparation:

-

Aliquots of plasma samples are mixed with an internal standard solution.

-

The drug and internal standard are extracted from the plasma matrix using a liquid-liquid extraction technique (e.g., with diethyl ether).

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: A constant flow rate suitable for the column dimensions.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cabergoline and the internal standard.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for a Cabergoline pharmacokinetic study.

Metabolic Pathway of Cabergoline

Caption: Primary metabolic pathway of Cabergoline.

Dopamine D2 Receptor Signaling Pathway

Caption: Cabergoline's mechanism via the D2 receptor signaling pathway.

References

The Genesis of a Dopamine Agonist: An In-depth Technical Guide to the Initial Discovery and Synthesis of Cabergoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and synthesis of Cabergoline, a potent and long-acting dopamine D2 receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history, synthesis, and fundamental pharmacology of this significant therapeutic agent. The information presented herein is based on a thorough review of the foundational scientific literature and patent filings.

Initial Discovery and Historical Context

Cabergoline, an ergot derivative, was first synthesized by scientists at the Italian pharmaceutical company Farmitalia-Carlo Erba S.p.A. in Milan. Their research focused on modifying the chemical structure of naturally occurring ergot alkaloids to develop novel therapeutic agents. A patent application for Cabergoline was filed in 1980, marking its official genesis. The first scientific disclosure to the broader research community occurred at a Society for Neuroscience meeting in 1991.

The primary therapeutic goal behind the development of Cabergoline was to create a potent and selective dopamine D2 receptor agonist with a prolonged duration of action. This was aimed at improving the treatment of disorders characterized by hyperprolactinemia, such as pituitary adenomas (prolactinomas), and Parkinson's disease.

Following its initial development, Cabergoline was first marketed under the brand name Dostinex in the Netherlands in 1992. The drug received approval from the U.S. Food and Drug Administration (FDA) on December 23, 1996. Farmitalia-Carlo Erba was later acquired by Pharmacia in 1993, which subsequently merged with Pfizer in 2003. The patents for Cabergoline expired in late 2005, leading to the availability of generic versions.

Mechanism of Action and Receptor Binding Profile

Cabergoline's primary mechanism of action is as a potent agonist at the dopamine D2 receptor.[1][2] Stimulation of these receptors in the lactotroph cells of the anterior pituitary gland leads to a direct and sustained inhibition of prolactin secretion.[3] This makes it highly effective in the treatment of hyperprolactinemia.

Beyond its high affinity for D2 receptors, Cabergoline also exhibits significant affinity for other receptor subtypes, which contributes to its broader pharmacological profile. It is also an agonist at dopamine D3 and D4 receptors. Furthermore, it interacts with several serotonin (5-HT) receptors, acting as an agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][4] Its activity at the 5-HT2B receptor has been associated with a risk of cardiac valvulopathy, particularly at the higher doses used for Parkinson's disease. Cabergoline has a low affinity for dopamine D1, α1- and α2-adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.

Signaling Pathway of Cabergoline at the Dopamine D2 Receptor

The following diagram illustrates the signaling cascade initiated by Cabergoline's binding to the dopamine D2 receptor on a pituitary lactotroph cell.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for Cabergoline from early preclinical and clinical studies.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.7 - 1.4 |

| Dopamine D3 | 1.5 |

| Dopamine D4 | 2.5 |

| Dopamine D1 | 1,130 |

| Serotonin 5-HT2B | 1.2 |

| Serotonin 5-HT2A | 9.4 |

| Serotonin 5-HT1A | 11.8 |

| Serotonin 5-HT2C | 22.8 |

| Serotonin 5-HT7 | >10,000 |

| α2D-Adrenergic | 11.8 |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | Not determined in humans, but 30% in mice and 63% in rats. |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours |

| Protein Binding | 40% - 42% |

| Elimination Half-Life | 63 - 109 hours |

| Metabolism | Extensively hepatic, primarily via hydrolysis. |

| Excretion | ~22% in urine, ~60% in feces. |

Table 3: Prolactin-Lowering Efficacy in Hyperprolactinemic Women (4 weeks of treatment)

| Cabergoline Dose (twice weekly) | Percentage of Patients with Normalized Prolactin |

| 0.125 mg | 29% |

| 0.5 mg | 76% |

| 0.75 mg | 74% |

| 1.0 mg | 95% |

Initial Synthesis of Cabergoline

The initial patented synthesis of Cabergoline involved the reaction of 6-(2-propenyl)-ergoline-8β-carboxylic acid with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC). This method, while effective, was known to produce a mixture of regioisomers, which complicated the purification process and resulted in a lower yield of the desired product.

Experimental Workflow for the Initial Synthesis

The following diagram outlines the general workflow for the initial synthesis of Cabergoline as described in the early patent literature.

Detailed Experimental Protocol (Based on U.S. Patent 4,526,892)

The following protocol is a representative procedure based on the initial synthesis described in the patent literature. It is intended for informational purposes and should be adapted and optimized based on modern laboratory safety and procedural standards.

Materials and Equipment:

-

6-(2-propenyl)-ergoline-8β-carboxylic acid

-

1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC-HCl)

-

Triethylamine

-

Dichloromethane

-

Methyl t-butyl ether

-

Water

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography equipment (e.g., silica gel column)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-(2-propenyl)-ergoline-8β-carboxylic acid (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC-HCl) (approximately 0.9 equivalents) and triethylamine (approximately 0.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the residue, add methyl t-butyl ether and water.

-

Separate the organic layer. Extract the aqueous layer with additional methyl t-butyl ether.

-

Combine the organic extracts and wash with water.

-

Dry the combined organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

-

Purification:

-

Remove the solvent from the dried organic layer under reduced pressure.

-

The resulting crude product, which will be a mixture of Cabergoline and its regioisomer, is then purified by silica gel column chromatography to isolate the desired Cabergoline.

-

Note: This initial synthesis method has been largely superseded by more efficient and regioselective methods that often avoid the use of hazardous reagents like isocyanates and provide higher yields of the final product.

Conclusion

The discovery and development of Cabergoline represent a significant advancement in the field of dopamine agonist therapy. Its unique pharmacological profile, characterized by high potency, selectivity for the D2 receptor, and a long duration of action, has made it a valuable tool for the management of hyperprolactinemic disorders and Parkinson's disease. The initial synthesis, while facing challenges in terms of yield and purification, laid the groundwork for the development of more refined and efficient synthetic routes that are in use today. This guide provides a foundational understanding of the origins of Cabergoline for researchers and scientists continuing to explore its therapeutic potential and develop next-generation dopamine agonists.

References

- 1. pharmacoj.com [pharmacoj.com]

- 2. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

In-depth Technical Guide: Brazergoline Solubility and Stability Characteristics

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility and Stability of Brazergoline

Disclaimer: Extensive searches for specific quantitative data, experimental protocols, and detailed signaling pathways for this compound have not yielded any publicly available information. The following guide is therefore based on the general characteristics of the ergoline class of compounds, to which this compound belongs. The information provided should be considered as a general overview and may not be representative of the specific properties of this compound.

Introduction to this compound and the Ergo line Class

This compound is a synthetic derivative of the ergoline alkaloids. The ergoline skeleton is the core structure for a wide range of natural and synthetic compounds with significant pharmacological activity.[1] These compounds are known to interact with various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors, leading to a broad spectrum of biological effects.[2] Ergot alkaloids and their derivatives have been influential in the development of new drugs, serving as structural templates for molecules with pronounced pharmacological activities.[2]

The physicochemical properties of any new chemical entity, such as this compound, are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile. Solubility and stability are fundamental characteristics that must be thoroughly investigated during drug development to ensure the formulation of a safe, effective, and stable dosage form.

General Solubility Profile of Ergoline Derivatives

The solubility of ergoline derivatives can vary significantly based on their specific chemical structure and the nature of their substituents. They can be broadly categorized into water-soluble amides of lysergic acid and water-insoluble ergopeptines.[1]

Factors Influencing Solubility:

-

Chemical Structure: The presence of ionizable groups, such as amines, can significantly impact aqueous solubility. The overall lipophilicity of the molecule also plays a crucial role.

-

pH: For compounds with ionizable functional groups, solubility is highly pH-dependent. The pKa of the compound will determine the pH at which it is most soluble.

-

Solvent: Solubility will differ between aqueous and organic solvents. Common organic solvents used in pre-formulation studies include ethanol, methanol, DMSO, and propylene glycol.

-

Temperature: Solubility is generally temperature-dependent, although the effect varies between compounds.

-

Crystalline Form: Different polymorphic forms of a drug can exhibit different solubility profiles.

While specific quantitative data for this compound is unavailable, a hypothetical solubility profile for an ergoline derivative is presented in Table 1 . This table is for illustrative purposes only and is based on general knowledge of similar compounds.

Table 1: Hypothetical Solubility Data for a Representative Ergoline Derivative

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water (pH 3.0) | 25 | 1.5 |

| Water (pH 7.0) | 25 | 0.1 |

| Water (pH 9.0) | 25 | < 0.01 |

| 0.1 N HCl | 25 | 2.0 |

| Phosphate Buffer (pH 7.4) | 25 | 0.15 |

| Ethanol | 25 | 15.0 |

| Propylene Glycol | 25 | 25.0 |

| DMSO | 25 | > 50.0 |

General Stability Characteristics of Ergoline Derivatives

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Ergo line derivatives can be susceptible to degradation under various environmental conditions.

Common Degradation Pathways:

-

Hydrolysis: Ester or amide linkages, if present, can be susceptible to hydrolysis, particularly at extreme pH values.

-

Oxidation: The indole nucleus of the ergoline structure can be prone to oxidation.

-

Photodegradation: Exposure to light, especially UV light, can lead to the degradation of many pharmaceutical compounds.

Forced degradation studies are typically performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies involve exposing the drug to stress conditions such as heat, humidity, light, and acidic, basic, and oxidative environments.

A summary of potential stability characteristics for a hypothetical ergoline derivative is presented in Table 2 .

Table 2: Hypothetical Stability Profile for a Representative Ergoline Derivative

| Stress Condition | Conditions | Hypothetical Observations |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Significant degradation observed |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Moderate degradation observed |

| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation observed |

| Thermal | 80°C, 48h | Minor degradation observed |

| Photostability | ICH Q1B conditions | Moderate degradation upon light exposure |

Experimental Protocols for Solubility and Stability Assessment

Detailed experimental protocols for this compound are not available. However, standard methodologies are employed in the pharmaceutical industry to assess the solubility and stability of new chemical entities.

Solubility Determination

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The containers are agitated (e.g., in a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm filter) to remove any undissolved solids.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Stability-Indicating Method Development and Forced Degradation Studies

Objective: To develop an analytical method that can separate the parent drug from its degradation products and to identify the degradation pathways under stress conditions.

Methodology:

-

Method Development: An HPLC method is developed and validated according to ICH guidelines. The method should demonstrate specificity, linearity, accuracy, precision, and robustness.

-

Forced Degradation: The drug substance is subjected to stress conditions as outlined in Table 2.

-

Analysis: Samples from the stressed conditions are analyzed using the developed stability-indicating HPLC method.

-

Peak Purity Analysis: Photodiode array (PDA) detection or mass spectrometry is used to assess the purity of the parent drug peak and to characterize the degradation products.

Visualizations

General Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies as part of a comprehensive stability assessment.

Caption: General workflow for forced degradation studies.

Generic Signaling Pathway for Ergo line Derivatives

Ergoline derivatives are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The following diagram illustrates a simplified, generic signaling pathway that could be modulated by an ergoline derivative.

Caption: Generic GPCR signaling pathway for ergoline derivatives.

Conclusion

While specific data on the solubility and stability of this compound is not publicly available, this guide provides a comprehensive overview of the general characteristics of the ergoline class of compounds and the standard methodologies used for their assessment. For researchers and drug development professionals working with this compound, it is imperative to conduct thorough experimental investigations to determine its specific physicochemical properties. This will be essential for the successful development of a stable, safe, and efficacious pharmaceutical product.

References

In Vitro Characterization of Ergot Derivatives: A Technical Guide Using Cabergoline as a Representative Compound

Disclaimer: Information regarding the in vitro characterization of a compound specifically named "Brazergoline" is not available in the public domain. This technical guide therefore utilizes Cabergoline , a well-researched ergoline derivative, as a representative example to illustrate the in vitro pharmacological profiling relevant to this class of compounds. The data and methodologies presented herein pertain to Cabergoline and should not be directly extrapolated to "this compound."

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vitro characterization of Cabergoline, with a focus on its receptor binding affinity, functional activity, and associated signaling pathways.

Receptor Binding Affinity

The initial step in characterizing a compound like Cabergoline in vitro is to determine its binding affinity for a panel of relevant biological targets. As an ergoline derivative, its primary targets are dopamine and serotonin receptors. Receptor binding assays quantify the interaction between a ligand (the drug) and a receptor. The data is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of Cabergoline

| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Reference |

| Dopamine D₂ | 0.7 | Rat | Striatum | [1] |

| Dopamine D₃ | 1.5 | Rat | Not Specified | [1] |

| Serotonin 5-HT₂B | 1.2 | Rat | Not Specified | [1] |

| Dopamine D₁ | >1000 | Rat | Striatum | [2] |

Note: The table summarizes available quantitative data. Further studies may reveal affinities for a broader range of receptors.

Experimental Protocols: Receptor Binding Assays

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki values listed above.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Cabergoline) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat striatum for dopamine receptors).

-

Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

-

Test compound (Cabergoline) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer containing appropriate ions).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Key Steps Explained:

-

Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together. The test compound competes with the radiolabeled ligand for binding to the receptor.

-

Separation: The incubation is terminated by rapid filtration, which separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Activity

Beyond binding, it is essential to determine the functional consequence of a drug-receptor interaction. Functional assays assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates constitutively active receptors). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀), the concentration of the drug that produces 50% of its maximal effect.

Table 2: Functional Activity of Cabergoline

| Receptor Subtype | Assay Type | Effect | Potency (EC₅₀/IC₅₀) | Cell Line/Tissue | Reference |

| Dopamine D₂ | Inhibition of cAMP accumulation | Agonist | Not specified | Not specified | [2] |

| Dopamine D₂ | Prevention of H₂O₂-induced cell death | Agonist | Not specified | Cultured cortical neurons |

Note: Quantitative potency values (EC₅₀/IC₅₀) for functional assays were not consistently available in the reviewed literature.

Experimental Protocols: Functional Assays

The choice of functional assay depends on the signaling pathway coupled to the receptor of interest. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common assays measure changes in second messenger levels (e.g., cAMP, IP₃) or downstream cellular responses.

General Protocol for cAMP Accumulation Assay (for Gαi-coupled receptors)

Objective: To determine if a test compound activates a Gαi-coupled receptor (like the D₂ receptor) by measuring the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells stably transfected with the human D₂ receptor).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (Cabergoline) at various concentrations.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

Workflow:

Caption: Workflow for a cAMP accumulation assay.

Signaling Pathways

Understanding the intracellular signaling pathways modulated by a compound is crucial for elucidating its mechanism of action. As a dopamine D₂ receptor agonist, Cabergoline primarily signals through the Gαi subunit of the heterotrimeric G-protein.

Cabergoline-Mediated Dopamine D₂ Receptor Signaling

Activation of the D₂ receptor by Cabergoline leads to the dissociation of the G-protein into its Gαi and Gβγ subunits.

-

Gαi subunit: Inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Gβγ subunit: Can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: Simplified signaling pathway of Cabergoline at the D₂ receptor.

Furthermore, studies have shown that Cabergoline can exert neuroprotective effects by modulating other signaling pathways. For instance, it has been demonstrated to suppress the activation of the ERK1/2 signaling pathway and reduce extracellular glutamate levels in response to oxidative stress.

Caption: Neuroprotective signaling of Cabergoline.

This technical guide provides a framework for the in vitro characterization of ergoline derivatives, using Cabergoline as a detailed example. A thorough understanding of a compound's receptor binding profile, functional activity, and downstream signaling is fundamental for its preclinical development and for predicting its therapeutic potential and possible side effects.

References

The Basic Pharmacology of Cabergoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline is a potent and long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[1][2] It is clinically utilized in the management of hyperprolactinemic disorders and as an adjunctive therapy in Parkinson's disease.[1][3] This technical guide provides an in-depth overview of the basic pharmacology of cabergoline, including its mechanism of action, receptor binding profile, pharmacokinetic properties, and key experimental methodologies used for its characterization. The information is presented to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Cabergoline's primary mechanism of action is the direct stimulation of dopamine D2 receptors in the central and peripheral nervous systems.[1] The dopaminergic system is categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Cabergoline exhibits a high affinity for the D2 receptor subtype.

In the tuberoinfundibular pathway of the hypothalamus, activation of D2 receptors on lactotroph cells of the anterior pituitary gland leads to the inhibition of prolactin secretion. This is the basis for its therapeutic use in hyperprolactinemia. In the nigrostriatal pathway, stimulation of postsynaptic D2 receptors is thought to be the primary mechanism for its antiparkinsonian effects.

Receptor Binding Affinity

The binding affinity of cabergoline and its metabolites for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The data consistently demonstrate a high affinity and selectivity for the dopamine D2 receptor.

| Receptor Subtype | K_i_ (nM) | Species | Notes |

| Dopamine Receptors | |||

| D₂ | 0.7 | Human | High affinity |

| D₃ | 1.5 | Human | High affinity |

| D₁ | Low Affinity | Human | Significantly lower affinity compared to D2-like receptors. |

| D₄ | - | - | Binds to D4 receptors. |

| Serotonin Receptors | |||

| 5-HT₂B | 1.2 | Human | High affinity; associated with risk of cardiac valvulopathy. |

| 5-HT₁A | Moderate to Low Affinity | Human | |

| 5-HT₂A | Moderate to Low Affinity | Human | |

| 5-HT₂C | Moderate to Low Affinity | Human | |

| 5-HT₇ | Moderate to Low Affinity | Human | Acts as an antagonist. |

| Adrenergic Receptors | |||

| α₂ | Moderate to Low Affinity | Human | Acts as an antagonist. |

| α₁ | Low Affinity | Human |

K_i_ (inhibition constant) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity. Data is compiled from various sources and experimental conditions may vary.

Pharmacokinetics

The pharmacokinetic profile of cabergoline is characterized by rapid absorption, extensive metabolism, and a long elimination half-life.

| Parameter | Value | Species | Notes |

| Absorption | |||

| T_max_ (Time to Peak Plasma Concentration) | 0.5 - 4 hours | Human | Rapidly absorbed after oral administration. |

| Bioavailability | Unknown | Human | Significant first-pass effect. |

| Effect of Food | None | Human | Food does not significantly alter absorption. |

| Distribution | |||

| Protein Binding | 41-42% | Human | Moderately bound to plasma proteins. |

| Metabolism | |||

| Route | Hepatic | Human | Extensively metabolized, primarily via hydrolysis. Cytochrome P450-mediated metabolism is minimal. |

| Metabolites | Major metabolite: 6-allyl-8β-carboxy-ergoline. Metabolites are largely inactive. | Human | |

| Elimination | |||

| Elimination Half-life | 63 - 109 hours | Human | Long half-life allows for infrequent dosing. |

| Excretion | ~60% in feces, ~22% in urine (within 20 days) | Human |

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (K_i_) of a test compound (e.g., cabergoline) for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 receptor antagonist).

-

Test Compound: Cabergoline.

-

Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Fluid.

-

96-well plates, filter mats, and a cell harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the cells expressing the D2 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Setup:

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its K_d_ value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of the radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of cabergoline, the fixed concentration of the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the CPM of all other wells.

-

Plot the specific binding as a function of the log concentration of cabergoline.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of cabergoline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ value from the IC₅₀ using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

-

Visualizations

Signaling Pathway

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Cabergoline.

Experimental Workflow

Caption: Workflow for an In Vivo Microdialysis Experiment with Cabergoline.

References

Methodological & Application

Application Notes and Protocols for Bromocriptine in In Vivo Studies

A Note on "Brazergoline": Initial searches for "this compound" did not yield information on a specific compound with that name. It is highly probable that this is a misspelling of an ergoline-derived compound. Based on the context of dopamine agonists, this document will focus on Bromocriptine , a well-researched ergoline-derived dopamine D2 receptor agonist, as a representative molecule for in vivo experimental protocols.

These application notes are intended for researchers, scientists, and drug development professionals working on in vivo studies involving Bromocriptine.

Mechanism of Action

Bromocriptine is a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[1] Its primary mechanism of action involves mimicking the effects of endogenous dopamine. In the central nervous system, it stimulates dopamine receptors in the corpus striatum, which is beneficial in conditions like Parkinson's disease.[2] In the anterior pituitary, it activates D2 receptors on lactotroph cells, leading to the inhibition of prolactin secretion.[1][3] This action is utilized in the treatment of hyperprolactinemia.[3] Furthermore, Bromocriptine's effects on the hypothalamus are thought to reset dopaminergic and sympathetic tone, contributing to its metabolic effects in treating type 2 diabetes.

Signaling Pathway

Activation of the dopamine D2 receptor by Bromocriptine initiates a G-protein coupled signaling cascade. The D2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately leading to the observed physiological responses.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies using Bromocriptine in rodent models.

Table 1: Effects of Bromocriptine on Metabolic Parameters in Rodents

| Animal Model | Dose | Route | Duration | Key Findings | Reference |

| Obese (fa/fa) Zucker Rats | 10 mg/kg/day | IP | 4 weeks | Decreased food intake and body fat; Increased locomotor activity; Reduced non-fasting blood glucose. | |

| Diet-Induced Obese (DIO) Rats | 10 mg/kg/day | IP | 4 weeks | Decreased food intake and body fat; Increased locomotor activity. | |

| Spontaneously Hypertensive Rats (SHR) on High Fat Diet | Not specified | Not specified | Not specified | Reduced plasma glucose by 11% and plasma insulin by 55% with treatment at ZT 13. | |

| db/db Mice | Not specified | Daily administration | Not specified | Suppressed hepatic glucose production and improved glucose metabolism. |

Table 2: Effects of Bromocriptine on Behavioral and Physiological Parameters in Rats

| Study Focus | Dose | Route | Duration | Key Findings | Reference |

| Maternal Behavior | 0.05 mg/kg & 0.2 mg/kg | SC | Days 2-4 of gestation | Impaired postpartum maternal behaviors in a novel environment. | |

| Uterine Contractility | 0.7 mg/kg/day | IP | 11 days (from gestation day 9) | Significant increase in uterine contractions both in vitro and in vivo. | |

| Prolactin Inhibition (Oral vs. IV) | 10 mg/kg (oral), 1 mg/kg (IV) | PO, IV | Single dose | Oral administration led to a longer duration of prolactin inhibition (36h vs. 18h for IV). |

Table 3: Neurobehavioral Effects of Bromocriptine in Mice

| Study Focus | Dose | Route | Duration | Key Findings | Reference |

| Neurobehavioral Effects | 2.5 and 5 mg/kg/day | Oral | 21 days | Increased grooming at both doses on day 1; No significant changes in locomotion or Y-maze alternation on day 1. |

Experimental Protocols

Protocol 1: Assessment of Metabolic Effects in a Diet-Induced Obesity (DIO) Rat Model

This protocol is based on methodologies described in studies investigating the anti-obesity and metabolic effects of Bromocriptine.

Objective: To evaluate the effect of chronic Bromocriptine administration on body weight, food intake, and glucose metabolism in a diet-induced obesity rat model.

Materials:

-

Male Sprague-Dawley rats

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow

-

Bromocriptine mesylate salt

-

Vehicle solution (e.g., 80% peanut oil and 20% ethanol)

-

Apparatus for intraperitoneal (IP) injections

-

Metabolic cages for monitoring food and water intake

-

Glucometer and test strips

-

Animal scale

Procedure:

-

Induction of Obesity: Weanling male rats are fed a high-fat diet for 8-10 weeks to induce obesity. A control group is maintained on standard chow.

-

Animal Grouping: DIO rats are randomly assigned to two groups: Vehicle control and Bromocriptine-treated.

-

Drug Preparation: Prepare a stock solution of Bromocriptine in the vehicle. For a 10 mg/kg dose, a 10 mg/mL solution can be prepared.

-

Administration: Administer Bromocriptine (10 mg/kg) or vehicle via IP injection once daily for 4 weeks. Injections should be given at a consistent time each day.

-

Monitoring:

-

Record body weight and food intake daily.

-

Monitor locomotor activity using activity cages.

-

At the end of the treatment period, measure non-fasting blood glucose from tail vein blood.

-

-

Tissue Collection: At the end of the study, animals can be euthanized for collection of blood and tissues (e.g., adipose tissue, liver, brain) for further analysis (e.g., receptor binding assays, gene expression analysis).

Protocol 2: Evaluation of Postpartum Maternal Behavior in Rats

This protocol is adapted from a study examining the effects of Bromocriptine on maternal behavior.

Objective: To assess the impact of Bromocriptine administration during early gestation on postpartum maternal behaviors.

Materials:

-

Pregnant female rats (e.g., Sprague-Dawley)

-

Bromocriptine mesylate salt

-

Vehicle (e.g., 10% ethanol in sterile water)

-

Apparatus for subcutaneous (SC) injections

-

Home cage and a novel testing cage

-

Video recording equipment

Procedure:

-

Animal Mating and Grouping: Time-mate female rats. Once pregnancy is confirmed (e.g., via vaginal plugs), randomly assign them to vehicle control and Bromocriptine-treated groups.

-

Drug Preparation: Prepare Bromocriptine solutions in the vehicle at the desired concentrations (e.g., for doses of 0.05 mg/kg and 0.2 mg/kg).

-

Administration: Administer Bromocriptine or vehicle via SC injection on days 2, 3, and 4 of gestation.

-

Postpartum Monitoring: Allow dams to give birth naturally. On a specific postpartum day (e.g., day 5), conduct behavioral testing.

-

Maternal Behavior Testing:

-

Home Cage Test: Record the dam's interaction with her pups in the home cage for a set duration (e.g., 30 minutes). Measure parameters like nursing duration and time on the nest.

-

Novel Cage Test: Transfer the dam and her pups to a novel, clean cage and record their behavior for a similar duration. Again, measure nursing duration and time on the nest.

-

-

Data Analysis: Compare the behavioral parameters between the vehicle and Bromocriptine-treated groups in both the home and novel cage environments.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific research goals and institutional animal care and use committee (IACUC) guidelines. Dosages and administration routes may need to be adjusted depending on the animal model and experimental design.

References

High-performance liquid chromatography (HPLC) method for Brazergoline

An Application Note and Protocol for the Quantitative Analysis of Brazergoline using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

This compound is an ergoline derivative investigated for its dopamine agonist properties. As with many pharmaceutical compounds, a reliable and robust analytical method is essential for its quantification in bulk drug substances and finished pharmaceutical products. This ensures product quality, stability, and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideal for this purpose, offering high resolution, sensitivity, and specificity.[1]

This document details a proposed stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis. The protocol is based on established chromatographic principles for other ergoline derivatives and is presented with hypothetical validation data that meets typical industry and regulatory standards, such as those outlined by the International Conference on Harmonisation (ICH).[2][3][4][5]

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. This combination allows for the effective separation of this compound from potential impurities and degradation products. Detection is performed using a UV detector, leveraging the chromophoric nature of the ergoline structure. The method's performance is evaluated through a series of validation parameters to ensure it is fit for its intended purpose.

Proposed HPLC Method and Protocols

This section provides a detailed protocol for the analysis of this compound using the proposed HPLC method.

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed instrumental parameters for the analysis.

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |

| Column | ODS C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH 6.8) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Oven Temp. | 25°C |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

a) Mobile Phase Preparation:

-

Prepare a 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer by dissolving approximately 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

-

Adjust the pH of the buffer to 6.8 using a suitable base (e.g., dilute Potassium Hydroxide).

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered buffer and Acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

b) Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

c) Working Standard Solutions:

-

Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1.0 - 15.0 µg/mL).

d) Sample Preparation (from a hypothetical 1 mg tablet):

-

Weigh and finely powder 20 tablets to get an average powder weight.

-

Accurately weigh a quantity of the tablet powder equivalent to 1 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the mobile phase. This gives a theoretical concentration of 10 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection into the HPLC system.

Experimental Workflow and Analysis

The following diagram illustrates the overall experimental workflow.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) five times. The %RSD for the peak area should be less than 2.0%.

-

Inject the blank (mobile phase) once to ensure no interfering peaks are present.

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions in duplicate.

-

Record the peak areas and calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Summary

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters with hypothetical but realistic acceptance criteria and results.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of this compound. | Complies. Peak is pure and well-resolved from degradation peaks in forced degradation studies. |

| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |

| Range | 1.0 - 15.0 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (%RSD) | ||

| - Repeatability | RSD ≤ 2.0% | 0.85% |

| - Intermediate Precision | RSD ≤ 2.0% | 1.10% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (flow rate, pH). | Complies. No significant impact on results observed. |

This compound Mechanism of Action Context

As a dopamine agonist, this compound is expected to interact with dopamine receptors. The diagram below illustrates a simplified signaling pathway for the D2 dopamine receptor, a common target for such compounds.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. First derivative ratio spectrophotometric, HPTLC-densitometric, and HPLC determination of nicergoline in presence of its hydrolysis-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 5. Validation of Analytical Methods for Pharmaceutical Analysis - Oona McPolin - Google Books [books.google.com]

Application Note: Quantitative Analysis of Brazergoline and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline is a dopamine receptor agonist that has been investigated for various therapeutic applications. A thorough understanding of its pharmacokinetic profile, including the identification and quantification of its metabolites, is crucial for drug development and clinical research. This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to offer high sensitivity and specificity for accurate pharmacokinetic and metabolic studies.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves N-dealkylation and hydroxylation, leading to the formation of several metabolites. The major metabolic transformations are outlined in the signaling pathway diagram below. Understanding these pathways is essential for identifying target analytes for quantitative analysis.

Caption: Predicted metabolic pathway of this compound.

Quantitative Analysis Workflow

The overall workflow for the quantitative analysis of this compound and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for rapid sample cleanup.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound and metabolite analytical standards

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid (FA)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA)

-

Ammonium Hydroxide (NH₄OH)

-

Deionized water

-

SPE vacuum manifold

Procedure:

-

Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of deionized water.

-

Equilibration: Pass 1 mL of 2% FA in water through the cartridge.

-

Loading: Load the pre-treated sample (100 µL of plasma diluted with 100 µL of 2% FA in water and spiked with IS).

-

Washing:

-

Wash with 1 mL of 2% FA in water.

-

Wash with 1 mL of MeOH.

-

-

Elution: Elute the analytes with 1 mL of 5% NH₄OH in ACN/MeOH (50:50, v/v).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 min, hold for 1 min, return to initial conditions |

Mass Spectrometry (MS) Parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument |

Data Presentation: Quantitative Data Summary

The following table presents hypothetical MRM transitions and retention times for this compound and its metabolites. These values would need to be empirically determined.

Table 1: MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| N-desethyl-Brazergoline | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Hydroxylated this compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Table 2: Method Validation Parameters (Example)

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% |

| Precision (CV%) | < 15% (for QC samples), < 20% (for LLOQ) |

| Accuracy (%) | Within ±15% of nominal (for QC samples), ±20% (for LLOQ) |

| Matrix Effect | CV of IS-normalized matrix factor < 15% |

| Recovery | Consistent, precise, and reproducible |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and its major metabolites in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in pharmaceutical development and clinical pharmacology. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols for Brazergoline Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazergoline is a derivative of the ergoline class of compounds, known for its interaction with dopamine receptors. As a dopamine D2 receptor agonist, it holds potential for investigating physiological processes regulated by dopamine, including motor control and hormonal secretion. These application notes provide a comprehensive guide for the administration of this compound in rodent models, with a focus on studying its effects on prolactin levels and locomotor activity. The protocols outlined below are based on established methodologies for similar dopamine agonists and general practices for in vivo rodent studies. It is important to note that specific dose-response data and pharmacokinetic profiles for this compound in rodents are not extensively available in publicly accessible literature. Therefore, the provided dosage ranges are extrapolated from data on analogous compounds, such as cabergoline, and should be optimized in pilot studies.

Data Presentation

Table 1: Dopamine Receptor Binding Affinities of Related Ergot Alkaloids (in vitro, Rat Striatum)

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

| Pergolide | > Cabergoline | ≥ Cabergoline |

| Cabergoline | > Bromocriptine | ≥ FCE27395 |

| Bromocriptine | ≤ Cabergoline | < FCE21904 |

Table 2: Exemplar Dosing for Behavioral Studies with a Dopamine Agonist (Cabergoline) in Rodents

| Species | Application | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |

| Rat | Stereotypy Induction | Subcutaneous (s.c.) | 2.0 | Slight stereotypy | [2] |

| Mouse | Locomotor Activity | Subcutaneous (s.c.) | 0.3 | Increased locomotion | [1] |

Note: This data for cabergoline, a structurally similar compound, can serve as a starting point for dose-finding studies with this compound[1][2].

Experimental Protocols

Protocol 1: Inhibition of Prolactin Secretion in Rats

This protocol details the procedure to assess the efficacy of this compound in reducing plasma prolactin levels in rats. Hyperprolactinemia can be induced experimentally to create a model for testing prolactin-lowering agents.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 0.5% carboxymethyl cellulose)

-

Adult female Wistar or Sprague-Dawley rats (200-250g)

-

Estradiol valerate (for induction of hyperprolactinemia, optional)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

Prolactin ELISA kit

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Induction of Hyperprolactinemia (Optional): To create a robust model, hyperprolactinemia can be induced by subcutaneous injection of estradiol valerate.

-

Drug Preparation: Dissolve or suspend the required dose of this compound in the chosen vehicle. Prepare fresh on the day of the experiment.

-

Administration:

-

Route: Subcutaneous (s.c.) injection is a common and effective route for ergot derivatives. Intraperitoneal (i.p.) or oral gavage can also be considered.

-

Dosage: Based on related compounds, a starting dose range of 0.1 - 1.0 mg/kg can be explored in a pilot dose-response study.

-

-

Blood Sampling:

-

Collect a baseline blood sample (t=0) from the tail vein or saphenous vein under light anesthesia.

-

Administer this compound or vehicle to the respective groups.

-

Collect subsequent blood samples at various time points post-administration (e.g., 2, 4, 8, 24 hours).

-

-

Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Prolactin Measurement: Quantify prolactin levels in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of prolactin secretion at each time point relative to the baseline and the vehicle control group.

Protocol 2: Assessment of Locomotor Activity in Mice

This protocol describes the use of an open-field test to evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Adult male C57BL/6 or Swiss Webster mice (25-30g)

-

Open-field arena (e.g., 40x40x30 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

-

70% ethanol for cleaning.

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to testing. Handle the mice for a few minutes each day for 3-4 days before the experiment to reduce stress-induced responses.

-

Habituation to Test Room: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the session to acclimate.

-

Drug Preparation: Prepare the this compound solution in the vehicle.

-

Administration:

-

Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are commonly used for this type of study.

-

Dosage: A pilot study with a dose range of 0.1 - 5.0 mg/kg is recommended to determine the optimal dose for locomotor effects.

-

-

Open-Field Test:

-

Administer this compound or vehicle to the mice.

-

After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), place each mouse individually into the center of the open-field arena.

-

Record locomotor activity for a set duration, typically 30-60 minutes. Key parameters to measure include total distance traveled, horizontal activity, and rearing frequency.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Mandatory Visualizations

Caption: Dopamine D2 Receptor Signaling Pathway for Prolactin Inhibition.

Caption: Experimental Workflow for Locomotor Activity Assessment.

References

- 1. Effects of acute administration of DA agonists on locomotor activity: MPTP versus neonatal intracerebroventricular 6-OHDA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Dopamine Receptor Binding Assay Using Brazergoline

For Researchers, Scientists, and Drug Development Professionals

Introduction